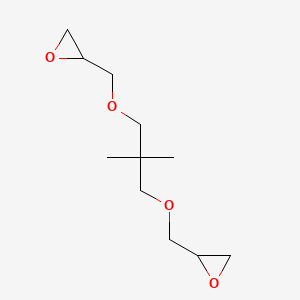

Neopentyl glycol diglycidyl ether

Description

Properties

IUPAC Name |

2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAUJXBLDYVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1CO1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025707 | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 88 °C o.c. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Relative density (water = 1): 1.07 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

17557-23-2, 54847-49-3 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EX 211 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54847-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9288EM7AOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Diglycidyl Ether (NPGDGE)

Abstract

This technical guide provides a comprehensive overview of the synthesis of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial aliphatic diepoxide widely utilized as a reactive diluent and building block in the formulation of high-performance epoxy resins. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the primary synthetic pathways, detailed reaction mechanisms, and field-proven experimental protocols. Emphasis is placed on the causality behind experimental choices, strategies for yield optimization, and the minimization of side reactions, ensuring a thorough understanding of the core chemical principles. The guide is structured to provide both theoretical depth and practical, actionable insights for the laboratory synthesis of NPGDGE.

Introduction: The Significance of this compound

This compound (NPGDGE) is an aliphatic diepoxide characterized by a neopentyl backbone, which imparts unique properties to epoxy formulations.[1] Its low viscosity, high reactivity, and the flexibility it confers to cured resins make it an invaluable component in a myriad of applications, including coatings, adhesives, sealants, elastomers (CASE), and composite materials.[1] The branched structure of the neopentyl group enhances thermal and hydrolytic stability in the resulting polymers.[2] This guide will elucidate the primary methods for its synthesis, focusing on the underlying chemical principles and practical laboratory procedures.

Core Synthesis Pathways: A Comparative Overview

The industrial synthesis of NPGDGE predominantly follows a two-step route commencing with the reaction of neopentyl glycol (NPG) and epichlorohydrin.[1][2] This process can be broadly categorized into two main approaches based on the catalytic system employed: Lewis acid catalysis and phase-transfer catalysis (PTC).

The Conventional Two-Step Synthesis: Lewis Acid Catalysis

The traditional and widely practiced method for NPGDGE synthesis involves an initial etherification reaction catalyzed by a Lewis acid, followed by a dehydrochlorination step.[1][2]

-

Step 1: Etherification to form the Dichlorohydrin Intermediate. In this step, neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), to form the neopentyl glycol dichlorohydrin intermediate.[2]

-

Step 2: Dehydrochlorination. The dichlorohydrin intermediate is then treated with a strong base, typically sodium hydroxide (NaOH), to induce intramolecular cyclization, yielding NPGDGE and sodium chloride as a byproduct.[1][2]

This method, while robust, can present challenges in controlling reaction selectivity and minimizing the formation of byproducts.

Advanced Synthesis: Phase-Transfer Catalysis (PTC)

An increasingly favored alternative for the synthesis of glycidyl ethers, including NPGDGE, is the use of phase-transfer catalysis. This approach offers several advantages, including milder reaction conditions, improved yields, and enhanced selectivity. The reaction is typically carried out in a biphasic system (liquid-liquid or solid-liquid) where the phase-transfer catalyst facilitates the transport of the alkoxide ion from the aqueous or solid phase into the organic phase for reaction with epichlorohydrin.

Delving into the Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of NPGDGE and troubleshooting potential issues.

Mechanism of Lewis Acid-Catalyzed Synthesis

The Lewis acid-catalyzed synthesis of NPGDGE proceeds through a well-defined, two-stage mechanism:

Stage 1: Lewis Acid-Catalyzed Etherification

-

Activation of Epichlorohydrin: The Lewis acid (e.g., BF₃) coordinates with the oxygen atom of the epoxide ring in epichlorohydrin. This coordination polarizes the C-O bonds of the epoxide, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Neopentyl Glycol: A hydroxyl group of neopentyl glycol acts as a nucleophile and attacks one of the carbon atoms of the activated epoxide ring. This ring-opening reaction results in the formation of a chlorohydrin ether intermediate. This process occurs sequentially for both hydroxyl groups of the neopentyl glycol.

-

Formation of the Dichlorohydrin Intermediate: The reaction proceeds until both hydroxyl groups of the neopentyl glycol have reacted with epichlorohydrin molecules, yielding the neopentyl glycol dichlorohydrin intermediate.

Figure 1: Lewis Acid-Catalyzed Etherification of Neopentyl Glycol.

Stage 2: Base-Mediated Dehydrochlorination

-

Deprotonation: The hydroxide ion (OH⁻) from sodium hydroxide deprotonates the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide.

-

Intramolecular SN2 Attack: The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon atom bearing the chlorine atom.

-

Epoxide Formation: This intramolecular cyclization displaces the chloride ion and forms the epoxide ring, yielding NPGDGE. This occurs at both ends of the molecule to form the diglycidyl ether.

Figure 2: Base-Mediated Dehydrochlorination to form NPGDGE.

Mechanism of Phase-Transfer Catalyzed Synthesis

The phase-transfer catalysis pathway streamlines the synthesis by facilitating the reaction between reactants in immiscible phases.

-

Formation of the Alkoxide: In the aqueous or solid phase, sodium hydroxide deprotonates the neopentyl glycol to form the neopentyl glycol dialkoxide.

-

Ion-Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the dialkoxide anion to form an ion pair (Q⁺)₂(NPG-alkoxide²⁻).

-

Phase Transfer: This bulky, lipophilic ion pair is soluble in the organic phase and migrates across the phase boundary.

-

Nucleophilic Substitution: In the organic phase, the alkoxide attacks the epichlorohydrin, displacing the chloride and forming the glycidyl ether. This occurs at both ends of the neopentyl glycol backbone.

-

Catalyst Regeneration: The regenerated catalyst (Q⁺Cl⁻) migrates back to the aqueous/solid phase to repeat the cycle.

Sources

A Comprehensive Spectroscopic Guide to Neopentyl Glycol Diglycidyl Ether (NPGDGE)

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic signature of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a critical component in advanced polymer systems. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations necessary for accurate characterization, ensuring a self-validating approach to quality control and structural elucidation.

Introduction: The Role and Structure of NPGDGE

This compound (NPGDGE) is an aliphatic diepoxide renowned for its utility as a reactive diluent in epoxy resin formulations.[1] Its chemical structure, featuring a central neopentyl core flanked by two glycidyl ether groups, imparts low viscosity, excellent reactivity, and enhanced thermal stability to polymer networks.[2] These properties are invaluable in the formulation of coatings, adhesives, sealants, and composite materials.[1][2]

The precise molecular structure of NPGDGE is the foundation of its functionality. Spectroscopic techniques are therefore indispensable for verifying its identity, assessing purity, and monitoring its behavior during polymerization reactions.

Caption: Molecular structure of this compound (NPGDGE).

Synthesis and Purity Considerations

NPGDGE is typically synthesized by reacting neopentyl glycol with epichlorohydrin, followed by dehydrochlorination using a caustic agent like sodium hydroxide.[1][3] The purity of the final product is paramount. Potential impurities, such as residual reactants or oligomeric byproducts, can significantly alter the material's properties and its spectroscopic signature. Therefore, the spectroscopic methods detailed herein are crucial for quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of NPGDGE. It provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy

Proton NMR confirms the presence and connectivity of the various hydrogen-containing groups. The spectrum is characterized by distinct signals for the protons of the epoxy ring, the methylene groups of the backbone, and the gem-dimethyl groups.[4]

Table 1: ¹H NMR Spectral Data for NPGDGE

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | dd | 2H | -O-CH₂ -CH(O)CH₂ (diastereotopic protons) |

| ~3.38 | dd | 2H | -O-CH₂ -CH(O)CH₂ (diastereotopic protons) |

| ~3.23 | s | 4H | -C(CH₃)₂-(CH₂ -O)₂ |

| ~3.15 | m | 2H | -O-CH₂-CH (O)CH₂ |

| ~2.78 | dd | 2H | Oxirane Ring Proton |

| ~2.59 | dd | 2H | Oxirane Ring Proton |

| ~0.90 | s | 6H | -C(CH₃ )₂ |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is typically acquired in CDCl₃. Spectra can be found on chemical supplier websites and in databases.[5]

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectral Data for NPGDGE

| Chemical Shift (δ) ppm | Assignment |

| ~74.5 | -C(CH₃)₂-(CH₂ -O)₂ |

| ~72.0 | -O-CH₂ -CH(O)CH₂ |

| ~51.0 | -O-CH₂-CH (O)CH₂ |

| ~44.2 | Oxirane Ring CH₂ |

| ~36.5 | -C (CH₃)₂- |

| ~22.0 | -C(CH₃ )₂ |

Note: As with ¹H NMR, shifts can vary. Data is referenced from spectral databases.[6]

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification of NPGDGE.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the NPGDGE sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for NPGDGE and its well-separated solvent peak.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Caption: Experimental workflow for NMR analysis of NPGDGE.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For NPGDGE, it is particularly useful for confirming the presence of the epoxy rings and ether linkages.

Table 3: Key FTIR Absorption Bands for NPGDGE

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in NPGDGE Analysis |

| ~3056 | C-H stretching | Epoxy Ring | Confirms the presence of the oxirane ring.[4] |

| ~2950-2848 | C-H stretching | -CH₂ and -CH₃ (Aliphatic) | Characteristic of the neopentyl backbone.[4] |

| ~1250 | C-O-C stretching (asymmetric) | Ether & Epoxy | Indicates the ether linkages in the backbone and epoxy groups.[4] |

| ~1100 | C-O-C stretching (symmetric) | Ether | Strong absorption typical for aliphatic ethers. |

| ~915 | Ring deformation (asymmetric) | Epoxy Ring | A key diagnostic peak for epoxy groups; its disappearance is used to monitor curing reactions.[4] |

| ~845 | Ring deformation (symmetric) | Epoxy Ring | Another important band for identifying the oxirane ring. |

Note: Peak positions are approximate. Data compiled from multiple sources.[4][7]

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain a characteristic FTIR spectrum of liquid NPGDGE for functional group identification.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer's Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of liquid NPGDGE directly onto the center of the ATR crystal, ensuring it is fully covered.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption peaks corresponding to the functional groups in NPGDGE.

-

Caption: Experimental workflow for FTIR analysis of NPGDGE.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to symmetric vibrations and non-polar bonds that may be weak in an FTIR spectrum.

Table 4: Key Raman Shifts for NPGDGE

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretching | Epoxy Ring |

| ~2940-2870 | C-H stretching | -CH₂ and -CH₃ (Aliphatic) |

| ~1460 | CH₂ scissoring | Aliphatic |

| ~1255 | Ring breathing | Epoxy Ring |

| ~915 | Ring deformation | Epoxy Ring |

| ~845 | Ring deformation | Epoxy Ring |

Note: Raman data for NPGDGE is less commonly published than FTIR but can be found in specialized databases and literature. The epoxy ring vibrations are typically strong and well-defined.[8]

Experimental Protocol: Raman Spectroscopy

Objective: To obtain a Raman spectrum of NPGDGE to complement FTIR data.

-

Sample Preparation:

-

Place a small amount of liquid NPGDGE into a glass vial or NMR tube. Glass is a suitable sample holder as it is a weak Raman scatterer.

-

-

Instrument Setup (Example: 785 nm Laser):

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the liquid sample. Adjust the focus to maximize the Raman signal.

-

-

Data Acquisition:

-

Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence (e.g., 50-100 mW).

-

Set an appropriate integration time and number of accumulations to achieve a high-quality spectrum.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction if necessary.

-

Identify and label the characteristic Raman shifts.

-

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 17557-23-2: this compound [cymitquimica.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 54847-49-3 | Benchchem [benchchem.com]

- 5. This compound (17557-23-2) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Decomposition of Neopentyl Glycol Diglycidyl Ether: A Thermogravimetric Analysis (TGA) Technical Guide

Abstract

Neopentyl glycol diglycidyl ether (NPGDGE) is a crucial aliphatic epoxy resin, widely utilized as a reactive diluent and a primary binder in advanced polymer formulations to enhance flexibility and reduce viscosity. A comprehensive understanding of its thermal stability is paramount for predicting material performance, ensuring safe processing, and determining the operational limits of final products. This technical guide provides an in-depth analysis of the thermal decomposition of NPGDGE using thermogravimetric analysis (TGA). We will explore the fundamental principles of TGA, present a detailed experimental protocol for the analysis of NPGDGE, interpret the resulting thermogravimetric data, and propose a plausible decomposition mechanism based on established chemical principles and analogous systems. This document is intended for researchers, scientists, and professionals in drug development and material science who require a robust understanding of the thermal behavior of NPGDGE.

Introduction: The Significance of Thermal Stability in Epoxy Formulations

This compound (C₁₁H₂₀O₄) is a difunctional epoxy monomer characterized by a central neopentyl core flanked by two glycidyl ether groups.[1][2] This aliphatic structure imparts a lower viscosity compared to aromatic counterparts like bisphenol A diglycidyl ether (DGEBA) and contributes to improved flexibility in the cured polymer network.[3] These properties make NPGDGE an invaluable component in a myriad of applications, including coatings, adhesives, sealants, and composites.

The thermal stability of an epoxy resin system is a critical parameter that dictates its processing window and service temperature. Thermal decomposition is a chemical degradation process induced by heat, leading to the irreversible breakdown of the polymer's molecular structure. This degradation can result in a loss of mechanical strength, changes in chemical resistance, and the release of volatile byproducts.[4] For materials used in applications where they are exposed to elevated temperatures, a thorough understanding of their thermal decomposition behavior is not merely academic but a prerequisite for ensuring reliability and safety.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to continuously measure the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[5] The resulting data, a plot of mass versus temperature, provides invaluable information about the thermal stability, decomposition kinetics, and compositional characteristics of the material.

Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet precise principle: as a material is heated, it may undergo various chemical and physical transformations that result in a change in mass. These changes are meticulously recorded by a highly sensitive microbalance. The primary events detected by TGA are mass losses due to processes such as:

-

Volatilization and Evaporation: The loss of residual solvents, moisture, or other volatile components.

-

Decomposition: The breaking of chemical bonds within the material, leading to the formation of smaller, volatile molecules.

-

Oxidation: In the presence of an oxidative atmosphere (e.g., air or oxygen), the material can react with oxygen, leading to both mass gain (initial oxidation) and subsequent mass loss (decomposition of oxidized species).

The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the derivative thermogram (DTG), plots the rate of mass loss versus temperature and is particularly useful for identifying the temperatures at which the rate of decomposition is maximal.

Experimental Protocol: TGA of this compound

This section provides a detailed, step-by-step methodology for the thermal decomposition analysis of uncured NPGDGE using TGA. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice. This protocol is based on the principles outlined in ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[6][7]

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance and precise temperature and atmosphere control.

-

Sample Pans: Inert sample pans, typically made of aluminum or platinum.

-

This compound (NPGDGE): Technical grade or higher purity.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and/or air (for oxidative atmosphere).

Step-by-Step Experimental Procedure

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass scales are accurately calibrated according to the manufacturer's guidelines and relevant standards such as ASTM E1582 for temperature calibration.[8]

-

Sample Preparation: Accurately weigh a 5-10 mg sample of NPGDGE into a clean, tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere Selection:

-

Inert Atmosphere (Nitrogen): For studying the intrinsic thermal stability and decomposition pathways without the influence of oxidation, use a nitrogen purge gas with a flow rate of 20-50 mL/min.

-

Oxidative Atmosphere (Air): To evaluate the material's performance in a real-world environment where oxygen is present, use a purge of dry air at a similar flow rate.

-

-

Temperature Program:

-

Initial Temperature: Start the experiment at a temperature slightly above ambient, for example, 30 °C.

-

Heating Rate: A heating rate of 10 °C/min is a common starting point for polymeric materials. This rate provides a good balance between resolution and experimental time. Slower rates can improve the resolution of overlapping decomposition events, while faster rates can shift decomposition temperatures to higher values.

-

Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C for epoxy resins.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

Experimental Workflow Diagram

Caption: Proposed mechanism for the thermal decomposition of NPGDGE.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition behavior of this compound. This guide has provided a comprehensive framework for conducting and interpreting the TGA of NPGDGE, from the foundational principles to a detailed experimental protocol and a proposed decomposition mechanism. A thorough understanding of the thermal properties of NPGDGE is critical for its effective and safe use in a wide range of industrial and scientific applications. The insights gained from TGA enable the optimization of curing processes, the determination of maximum service temperatures, and the prediction of material lifetime, thereby ensuring the reliability and performance of NPGDGE-based formulations.

References

-

ASTM E1131-08 (Reapproved 2014), Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2014, [Link]

-

Intertek, "Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358," [Link]

-

Infinita Lab, "Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards," [Link]

-

Scribd, "Astm e 1131 Tga," [Link]

-

ASTM International, "E1131 Standard Test Method for Compositional Analysis by Thermogravimetry," [Link]

-

TA Instruments, "Ash Testing of Formulated Products Using Thermogravimetric Analysis," [Link]

-

ResearchGate, "TGA thermogram of control and treated neopentyl glycol (NPG)," [Link]

-

ResearchGate, "The thermal degradation of some epoxy resins," [Link]

-

PubChem, "Neopentyl glycol," [Link]

-

Office of Scientific and Technical Information, "THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES," [Link]

-

Jiuan Chemical, "Best Practices for Storing Neopentyl Glycol," [Link]

-

Frontiers, "In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms," [Link]

-

Nature, "Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste," [Link]

-

YouTube, "How Does Thermal Degradation Affect Epoxy Resins?," [Link]

-

National Center for Biotechnology Information, "Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes," [Link]

-

ResearchGate, "TGA thermogram of control and treated neopentyl glycol (NPG)," [Link]

-

EAG Laboratories, "Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS)," [Link]

-

Frontier-Lab, "Pyrolysis-GC/MS System for Microplastics Analysis," [Link]

-

Wikipedia, "this compound," [Link]

-

Wei Chian, "Kinetic and mechanical analysis of anhydride-cured linear and non-lin," [Link]

-

PubChem, "this compound," [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Butanediol Diglycidyl Ether (BDDE) [benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. Pyrolysis Kinetic Behaviour of Glass Fibre-Reinforced Epoxy Resin Composites Using Linear and Nonlinear Isoconversional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. jeol.com [jeol.com]

- 8. journal.uctm.edu [journal.uctm.edu]

An In-Depth Technical Guide to Neopentyl Glycol Diglycidyl Ether (NPGDGE)

This guide provides a comprehensive overview of the chemical and physical properties of Neopentyl glycol diglycidyl ether (NPGDGE), a key diepoxide compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core characteristics, synthesis, reactivity, and applications of NPGDGE, with a focus on the scientific principles that underpin its utility.

Introduction to this compound

This compound (NPGDGE) is an aliphatic glycidyl ether that serves a critical role as a reactive diluent and building block in polymer chemistry.[1] Its unique molecular architecture, characterized by a central neopentyl core flanked by two glycidyl ether groups, imparts a desirable combination of low viscosity, good flexibility, and high reactivity. These attributes make it an invaluable component in the formulation of advanced materials, including coatings, adhesives, sealants, and composites.[2][3]

The chemical structure of NPGDGE, with its IUPAC name 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane, is fundamental to its function.[1][4] The presence of two terminal epoxide rings allows it to readily participate in polymerization reactions, forming a durable cross-linked network. This guide will explore the nuanced relationship between its structure and its macroscopic properties and performance in various applications.

Physicochemical Properties of NPGDGE

A thorough understanding of the physical and chemical properties of NPGDGE is essential for its effective application. These properties are summarized in the tables below, followed by a discussion of their implications.

Table 1: General and Physical Properties of NPGDGE

| Property | Value | Source(s) |

| CAS Number | 17557-23-2 | [1][4] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][4] |

| Molecular Weight | 216.27 g/mol | [4][5] |

| Appearance | Colorless, clear liquid | [1][4][6] |

| Density | 1.04 g/mL at 25 °C | [7][8][9] |

| Boiling Point | 103-107 °C at 1 mmHg | [7][8][9] |

| Viscosity | 10-30 mPa·s at 25 °C | [8][9][10] |

| Flash Point | >200 °F (>93 °C) | [4][7] |

| Water Solubility | Slightly soluble (0.5-1.0 g/100 mL at 20.5 °C) | [6][7][11] |

| Refractive Index | n20/D 1.457 | [7][8][9] |

Table 2: Chemical Properties and Reactivity of NPGDGE

| Property | Value | Source(s) |

| Epoxy Equivalent Weight (EEW) | 130-145 g/eq | [10][12] |

| Reactivity | Reacts with amines, acids, and other curing agents | [13][14] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents | [7][9][11] |

The low viscosity of NPGDGE is a paramount feature, enabling the formulation of solvent-free or high-solids-content epoxy systems.[2][15] This is a direct consequence of its aliphatic and relatively compact structure, which minimizes intermolecular forces. In practical terms, this allows for easier processing, improved wetting of substrates and fillers, and the ability to incorporate a higher loading of performance-enhancing additives.[15][16]

The diglycidyl nature of the molecule, quantified by its epoxy equivalent weight (EEW), dictates the stoichiometry of curing reactions. A lower EEW signifies a higher concentration of epoxy groups per unit mass, leading to a higher cross-linking density in the cured polymer. This, in turn, influences the mechanical properties and chemical resistance of the final product.

Synthesis and Reactivity

Synthesis of NPGDGE

The industrial synthesis of NPGDGE is a two-step process.[1] It begins with the reaction of neopentyl glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This is followed by a dehydrochlorination step, typically using a strong base like sodium hydroxide, to form the diglycidyl ether and a salt byproduct.[1][7]

Experimental Protocol: Laboratory-Scale Synthesis of NPGDGE

-

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge neopentyl glycol and a Lewis acid catalyst (e.g., tin tetrachloride).

-

Heat the mixture to the desired reaction temperature (typically 60-80 °C) with constant stirring.

-

-

Step 2: Addition of Epichlorohydrin

-

Slowly add epichlorohydrin to the reaction mixture through the dropping funnel over a period of 1-2 hours, carefully controlling the temperature to prevent exothermic runaway.

-

-

Step 3: Dehydrochlorination

-

After the initial reaction is complete, cool the mixture and slowly add a stoichiometric amount of aqueous sodium hydroxide solution. Maintain the temperature below 40 °C during this addition.

-

-

Step 4: Work-up and Purification

-

Separate the organic layer and wash it with water to remove residual salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the crude NPGDGE by vacuum distillation to obtain a clear, colorless liquid.

-

Reactivity and Curing Mechanisms

The reactivity of NPGDGE is centered around the strained three-membered oxirane ring of its glycidyl ether moieties. This ring is susceptible to nucleophilic attack by a variety of curing agents, including amines, amides, carboxylic acids, and phenols. The curing process transforms the low-viscosity liquid into a rigid, three-dimensional thermoset polymer.

The choice of curing agent is critical as it significantly influences the processing characteristics (e.g., pot life, cure temperature) and the final properties (e.g., glass transition temperature, mechanical strength, chemical resistance) of the epoxy system.

Below is a diagram illustrating the chemical structure of NPGDGE and a simplified representation of its curing reaction with a primary amine.

Caption: Curing reaction of NPGDGE with a primary amine.

Applications of NPGDGE in Research and Development

The unique properties of NPGDGE make it a versatile tool for material scientists and drug development professionals.

-

Coatings: In the coatings industry, NPGDGE is used to formulate high-performance, low-VOC (Volatile Organic Compound) protective and decorative coatings.[2] Its ability to reduce viscosity without compromising mechanical properties is particularly advantageous.[7][9]

-

Adhesives and Sealants: The flexibility imparted by the neopentyl backbone makes NPGDGE an excellent choice for formulating tough and durable adhesives and sealants.[2]

-

Composites: In composite materials, NPGDGE's low viscosity ensures excellent impregnation of reinforcing fibers (e.g., glass, carbon), leading to materials with high mechanical strength and low void content.[17]

-

Biomedical Applications: In the realm of drug development and biomedical research, epoxy-based polymers are being explored for applications such as drug delivery matrices and biocompatible coatings for medical devices. The tunable properties of NPGDGE-based formulations make them attractive candidates for these advanced applications. For instance, it has been used in the synthesis of gel polymer electrolytes for Li-ion batteries and in the preparation of hydrogels for selective adsorption.[8]

Safety and Handling

While NPGDGE is a valuable chemical, it is essential to handle it with appropriate safety precautions.

-

Hazards: NPGDGE is classified as a skin irritant and may cause an allergic skin reaction.[1][4] It is also a mild eye irritant.[4]

-

Handling: Always handle NPGDGE in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Avoid direct contact with the skin and eyes.[18]

-

Storage: Store NPGDGE in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[7][9] An inert atmosphere is recommended for long-term storage.[7][18]

-

Disposal: Dispose of NPGDGE and any contaminated materials in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a highly versatile and functional diepoxide with a unique combination of properties that make it indispensable in a wide range of applications. Its low viscosity, high reactivity, and the flexibility it imparts to cured polymers are directly attributable to its distinct molecular structure. For researchers and scientists, a deep understanding of these structure-property relationships is key to unlocking the full potential of NPGDGE in the development of next-generation materials and technologies.

References

-

Wikipedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. China this compound Manufacturers Suppliers Factory. [Link]

-

Silver Fern Chemical. This compound Supplier | 17557-23-2. [Link]

-

Epoxy-Reps. This compound: Properties & Applications in CASE. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

LookChem. Cas 17557-23-2,this compound. [Link]

-

zxchem uae. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent. [Link]

-

Jinan Future chemical Co.,Ltd. This compound CAS:17557-23-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Low-Viscosity Reactive Diluents: A Focus on this compound. [Link]

-

Farnell. Safety Data Sheet. [Link]

-

CliniSciences. 285534-500g | this compound (NPGDE) [17557-23. [Link]

-

Tri-iso. Epotec RD-114 | Quote, Buy or Sample | Reactive Diluent. [Link]products/epotec-rd-114)

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]

- 4. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 17557-23-2 [smolecule.com]

- 6. This compound CAS#: 17557-23-2 [m.chemicalbook.com]

- 7. sfdchem.com [sfdchem.com]

- 8. 新戊二醇二缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 17557-23-2 [chemicalbook.com]

- 10. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 11. lookchem.com [lookchem.com]

- 12. 285534-500g | this compound (NPGDE) [17557-23 [clinisciences.com]

- 13. This compound | 17557-23-2 | FN40321 [biosynth.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nbinno.com [nbinno.com]

- 16. Epotec RD-114 | Quote, Buy or Sample | Reactive Diluent [tri-iso.com]

- 17. haihangchem.com [haihangchem.com]

- 18. angenechemical.com [angenechemical.com]

- 19. echemi.com [echemi.com]

CAS number and molecular weight of Neopentyl glycol diglycidyl ether

An In-Depth Technical Guide to Neopentyl Glycol Diglycidyl Ether (NPGDGE) for Researchers and Drug Development Professionals

Introduction

This compound (NPGDGE) is an aliphatic organic compound belonging to the glycidyl ether family.[1] Characterized by a neopentyl core and two terminal epoxide groups, NPGDGE serves as a crucial bifunctional molecule in various advanced chemical applications. Its low viscosity, excellent reactivity, and the flexibility of the resulting cross-linked structures make it a compound of significant interest.[2][3]

For researchers, scientists, and drug development professionals, NPGDGE is not merely a reactive diluent for epoxy resins but a versatile building block for the synthesis of sophisticated materials.[1][2] Its applications extend to the development of hydrogels for drug delivery, specialized coatings for medical devices, and the creation of functional polymers such as shape memory polymers with potential in tissue engineering.[2][3] This guide provides a comprehensive overview of NPGDGE, from its fundamental properties and synthesis to its application in cutting-edge research, underpinned by detailed protocols and safety considerations.

Physicochemical and Structural Properties

NPGDGE is a colorless, low-viscosity liquid under standard conditions.[1][4] Its aliphatic nature and the presence of two reactive oxirane groups per molecule are central to its utility.[1] The IUPAC name for the compound is 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane.[1]

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 17557-23-2 | [1][4][5] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][4][5] |

| Molecular Weight | 216.27 - 216.28 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.04 g/mL at 25 °C | [2][4] |

| Boiling Point | 103-107 °C at 1 mmHg | [4][6] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

| Refractive Index | n20/D 1.457 | [2][4] |

| Viscosity | 10-30 mPa·s at 25 °C | [2] |

| Water Solubility | 0.5-1.0 g/100 mL at 20.5 °C | [4][7] |

Synthesis and Purification

The industrial synthesis of this compound is a well-established two-step process.[1][8] Understanding this synthesis is crucial for researchers who may need to produce derivatives or understand impurity profiles.

Synthesis Mechanism

The primary synthesis route involves the condensation of neopentyl glycol with epichlorohydrin, followed by dehydrochlorination.[1][7]

-

Step 1: Addition Reaction (Glycidylation): Neopentyl glycol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst. This reaction opens the epoxide ring of epichlorohydrin and forms a halohydrin intermediate.

-

Step 2: Dehydrochlorination (Epoxidation): The intermediate is then treated with a strong base, typically sodium hydroxide, which removes a proton from the hydroxyl group and displaces the chloride atom, reforming the epoxide ring. This step yields NPGDGE and produces sodium chloride and water as byproducts.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized representation. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a round-bottom flask with a mechanical stirrer, dropping funnel, and condenser. Charge the flask with neopentyl glycol and a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Addition of Epichlorohydrin: Heat the mixture to 50-70°C. Add epichlorohydrin dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Dehydrochlorination: Cool the reaction mixture. Add a stoichiometric amount of aqueous sodium hydroxide solution slowly while stirring vigorously. An exothermic reaction will occur.

-

Work-up: After the reaction is complete, separate the organic layer. Wash it multiple times with water to remove salts and excess base. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude NPGDGE can be further purified by vacuum distillation to obtain a high-purity product.

Quality Control and Characterization

Ensuring the purity and structural integrity of NPGDGE is paramount for reproducible research outcomes.

Protocol: Purity and Structural Verification

-

Epoxy Equivalent Weight (EEW) Titration: This is a critical quality control test.[1] It involves the titration of the epoxide groups with a standardized solution of HBr in acetic acid to determine the weight of the resin in grams that contains one mole of epoxide groups.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the purified product. Key characteristic peaks include the C-O-C stretching of the ether and epoxide groups (around 1100-1250 cm⁻¹) and the epoxide ring vibration (around 915 cm⁻¹). The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the complete reaction of the hydroxyl groups.[9]

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation.[9][10]

-

¹H NMR: Expect signals corresponding to the methyl protons of the neopentyl group, the methylene protons adjacent to the ether linkages, and the characteristic protons of the terminal glycidyl groups.

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including those from the quaternary carbon of the neopentyl group and the carbons of the epoxide rings.

-

-

Gas Chromatography (GC): GC analysis can determine the purity of the final product and identify any residual starting materials or byproducts.[9]

Applications in Research and Drug Development

While NPGDGE is widely used as a reactive diluent in industrial coatings and composites, its unique properties are being leveraged in more specialized scientific fields.[1][3]

Advanced Polymer Synthesis

NPGDGE's two reactive epoxide groups make it an excellent building block for creating cross-linked polymer networks.[2]

-

Shape Memory Polymers: It can be used in the synthesis of epoxy-based polymers that exhibit shape memory effects, a property of interest for developing smart medical devices or scaffolds for tissue engineering.[3][7]

-

Gel Polymer Electrolytes: NPGDGE can be a monomer in cationic ring-opening polymerization to create gel polymer electrolytes for applications in lithium-ion batteries.[2]

Biomaterials and Drug Delivery

The low toxicity and biocompatibility of certain cross-linked epoxy formulations make NPGDGE a candidate for biomedical applications.[2]

-

Hydrogel Formulation: It can act as a cross-linking agent to prepare hydrogels. For example, it has been used to create Pullulan/polydopamine hydrogels.[2] Such systems are actively researched for controlled drug release and selective adsorption of molecules.

-

Medical Adhesives and Dental Materials: Its properties are beneficial for creating durable adhesives and coatings for medical and dental applications.[2]

Cationic Photopolymerization

NPGDGE readily participates in cationic photopolymerization, a light-induced polymerization process.[3][7] This is highly valuable in research for applications requiring spatial and temporal control over polymerization, such as in 3D printing and the fabrication of microfluidic devices.[3]

Safety, Handling, and Storage

Proper handling of NPGDGE is essential to ensure laboratory safety. It is classified as a skin irritant and a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[6][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[6][12]

-

Handling: Avoid all personal contact, including inhalation of vapors.[13] In case of skin contact, wash the affected area thoroughly with soap and water.[11] If eye contact occurs, rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Storage: Store NPGDGE in a cool, dry, dark place in a tightly sealed container.[4][7] It should be stored under an inert atmosphere and away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[11]

Conclusion

This compound is a versatile and valuable chemical for researchers and scientists. Its well-defined structure, bifunctional reactivity, and role as a modifier and monomer open up a wide array of possibilities in material science, polymer chemistry, and biomedical engineering. By understanding its synthesis, properties, and handling requirements, professionals can safely and effectively harness its potential to develop next-generation materials and technologies.

References

-

Wikipedia. This compound. [Link]

-

Angene Chemical. Safety Data Sheet - this compound. (2021-05-01). [Link]

-

LookChem. Cas 17557-23-2, this compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. China this compound Manufacturers Suppliers Factory. [Link]

-

Farnell. Safety Data Sheet. (2020-05-27). [Link]

-

CliniSciences. 285534-500g | this compound (NPGDE) [17557-23-2]. [Link]

-

Analytice. Neopentyl glycol - analysis. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ネオペンチルグリコールジグリシジルエーテル technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound | 17557-23-2 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. sfdchem.com [sfdchem.com]

- 8. This compound | 17557-23-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound (17557-23-2) 1H NMR [m.chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. farnell.com [farnell.com]

An In-depth Technical Guide to the Solubility of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in Common Organic Solvents

Abstract

Neopentyl Glycol Diglycidyl Ether (NPGDGE), a key aliphatic epoxy reactive diluent, is integral to the advancement of high-performance coatings, adhesives, sealants, and composite materials.[1][2][3] Its efficacy in formulations is critically dependent on its solubility characteristics within a diverse range of organic solvents. This guide provides a comprehensive analysis of NPGDGE's solubility profile, grounded in the fundamental principles of chemical compatibility. Due to the scarcity of publicly available quantitative solubility data, this document emphasizes the prediction of solubility based on molecular structure and provides a rigorous, field-proven experimental protocol for its quantitative determination. This empowers researchers and formulation scientists to ascertain the precise solubility of NPGDGE in their specific solvent systems, ensuring optimal performance and stability.

Introduction: The Role of NPGDGE and the Importance of Solubility

This compound (CAS No. 17557-23-2) is a low-viscosity reactive diluent widely employed to modify epoxy resin formulations.[4][5] Its unique molecular structure, featuring a stable neopentyl core, imparts excellent thermal and chemical resistance to cured systems.[2] The two terminal epoxy groups participate in the curing reaction, integrating into the polymer backbone and enhancing properties like flexibility and toughness without the drawbacks of non-reactive diluents.[1][3]

The solubility of NPGDGE is a paramount consideration during formulation for several reasons:

-

System Homogeneity: Ensuring NPGDGE is fully dissolved in the solvent and resin matrix is essential for a uniform cure, preventing defects and ensuring consistent material properties.

-

Viscosity Control: As a diluent, NPGDGE's primary function is to reduce the viscosity of high-molecular-weight epoxy resins, improving processability, flow, and substrate wetting.[1][2] Solubility dictates the efficiency of this viscosity reduction.

-

Formulation Stability: Poor solubility can lead to phase separation, precipitation, or crystallization of components over time, compromising the shelf-life and performance of the formulation.

-

Reaction Kinetics: The solvent environment affects the accessibility of the epoxy groups for reaction with curing agents, thereby influencing cure speed and cross-linking density.

Molecular Structure Analysis of NPGDGE

To understand the solubility of NPGDGE, one must first analyze its molecular structure (IUPAC Name: 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane[6]).

dot graph NPGDGE_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms C_core [label="C", pos="0,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Glycidyl Ether 1 O1_ether [label="O", pos="-2,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5_gly [label="C", pos="-3,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6_epoxy [label="C", pos="-4,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C7_epoxy [label="C", pos="-4,0.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; O_epoxy1 [label="O", pos="-5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Glycidyl Ether 2 O2_ether [label="O", pos="2,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8_gly [label="C", pos="3,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C9_epoxy [label="C", pos="4,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C10_epoxy [label="C", pos="4,0.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; O_epoxy2 [label="O", pos="5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Add labels for functional groups neopentyl [label="Nonpolar Neopentyl Core", shape=plaintext, pos="0,-1.5!", fontcolor="#5F6368"]; ether1 [label="Ether Linkage\n(Polar Aprotic)", shape=plaintext, pos="-2.5,1.2!", fontcolor="#5F6368"]; ether2 [label="Ether Linkage\n(Polar Aprotic)", shape=plaintext, pos="2.5,1.2!", fontcolor="#5F6368"]; epoxy1 [label="Epoxy Group\n(Polar, H-bond Acceptor)", shape=plaintext, pos="-4.5,1.5!", fontcolor="#5F6368"]; epoxy2 [label="Epoxy Group\n(Polar, H-bond Acceptor)", shape=plaintext, pos="4.5,1.5!", fontcolor="#5F6368"];

// Define edges C_core -- {C1, C2, C3, C4}; C1 -- O1_ether; O1_ether -- C5_gly; C5_gly -- C6_epoxy; C6_epoxy -- C7_epoxy; C7_epoxy -- O_epoxy1; O_epoxy1 -- C6_epoxy;

C2 -- O2_ether; O2_ether -- C8_gly; C8_gly -- C9_epoxy; C9_epoxy -- C10_epoxy; C10_epoxy -- O_epoxy2; O_epoxy2 -- C9_epoxy; } Caption: Molecular structure of this compound (NPGDGE).

The structure reveals two distinct regions influencing its solubility:

-

Nonpolar Core: The central neopentyl group (-C(CH₃)₂-) is bulky and aliphatic, creating a significant nonpolar character. This region favors interactions with nonpolar or weakly polar solvents.

-

Polar Functional Groups: The molecule is flanked by two glycidyl ether groups. These contain polar ether linkages (-O-) and highly polar epoxy (oxirane) rings. The oxygen atoms in these groups are electron-rich and can act as hydrogen bond acceptors. This polarity drives solubility in polar solvents.

This amphiphilic nature—possessing both polar and nonpolar characteristics—is the key to NPGDGE's broad compatibility with many organic solvents.[1][2]

Predicted Solubility Profile Based on "Like Dissolves Like"

The following table provides a predicted qualitative solubility profile for NPGDGE in various classes of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | These are polar aprotic solvents. Their polarity is highly compatible with the ether and epoxy groups of NPGDGE. |

| Esters | Ethyl Acetate, Butyl Acetate | High / Miscible | Similar to ketones, esters are polar aprotic solvents that can effectively solvate the polar portions of the NPGDGE molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good to High | While less polar than ketones, their aromatic structure allows for van der Waals interactions with the nonpolar neopentyl core, while still having enough polarity to interact with the ether groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with mixed polarity like NPGDGE. Solubility in chloroform is confirmed in literature.[7] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | These are polar protic solvents. While they can hydrogen bond with the epoxy oxygen (as an acceptor), the bulky nonpolar core of NPGDGE can limit miscibility, especially with shorter-chain alcohols. Solubility is expected to increase with alcohol chain length (e.g., better in isopropanol than methanol). |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Poor | These are nonpolar solvents. They will interact favorably with the neopentyl core but cannot effectively solvate the highly polar epoxy and ether groups, leading to poor overall solubility. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These highly polar solvents are excellent at solvating the polar functionalities of NPGDGE. |

| Water | H₂O | Slightly Soluble | Although water is highly polar and can hydrogen bond, the large nonpolar hydrocarbon portion of NPGDGE significantly limits its solubility.[7][9] PubChem lists a solubility of 5 to 10 mg/mL.[6] Another source indicates a water solubility of 0.5-1.0 g/100 mL at 20.5 °C.[7] |

Quantitative Experimental Protocol: Isothermal Shake-Flask Method

For applications requiring precise concentrations, experimental determination of solubility is essential. The isothermal shake-flask method is a reliable and widely adopted technique for measuring the equilibrium solubility of a liquid solute in a solvent.[10] This protocol provides a self-validating system for generating accurate solubility data.

4.1. Objective

To determine the mass of NPGDGE that dissolves in a given mass or volume of a selected organic solvent at a constant, specified temperature to form a saturated solution.

4.2. Materials & Equipment

-

This compound (NPGDGE), technical grade or higher

-

Selected organic solvent(s), analytical grade

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Borosilicate glass vials with PTFE-lined screw caps

-

Calibrated glass pipettes or syringes

-

Membrane filters (e.g., 0.45 µm PTFE), compatible with the solvent

-

Aluminum weighing pans

-

Forced-air convection oven or vacuum oven

4.3. Experimental Workflow Diagram

4.4. Step-by-Step Methodology

-

Preparation:

-

Tare an empty glass vial. Add a precise amount (e.g., 5.00 g) of the chosen solvent. Record the mass.

-

Add NPGDGE to the vial in small increments, mixing after each addition, until a slight excess of an undissolved phase is clearly visible. This ensures the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial into the temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11] Causality Note: Constant temperature and sufficient time are critical because solubility is a thermodynamic equilibrium property that is highly temperature-dependent.

-

-

Sampling and Separation:

-

Stop agitation and allow the vial to rest in the constant-temperature environment for at least 2 hours to allow the undissolved NPGDGE to settle.

-

Carefully draw a sample of the clear supernatant (the saturated solution) using a syringe fitted with a PTFE membrane filter. Causality Note: Filtration is crucial to remove any undissolved micro-droplets, which would otherwise lead to an overestimation of solubility.

-

-

Gravimetric Analysis:

-

Tare a clean, dry aluminum weighing pan.

-

Dispense a known mass of the filtered, saturated solution into the pan (e.g., 2.000 g). Record the exact mass.

-

Place the pan in a convection oven at a temperature sufficient to evaporate the solvent but well below the boiling point of NPGDGE (Boiling Point: 103-107 °C at 1 mmHg).[7][12] For volatile solvents, 60-80 °C is often adequate.

-

Once the solvent has evaporated, cool the pan in a desiccator and weigh it.

-

Return the pan to the oven for 1-hour intervals, re-cooling and re-weighing until a constant mass (e.g., ±0.2 mg) is achieved. This ensures all solvent has been removed.

-

4.5. Calculation of Solubility

The solubility is expressed as grams of NPGDGE per 100 grams of solvent.

-

Mass of NPGDGE in sample (m_solute): (Final mass of pan + residue) - (Tare mass of pan)

-

Mass of solvent in sample (m_solvent): (Initial mass of solution sample) - (m_solute)

-

Solubility: (m_solute / m_solvent) * 100

Example:

-

Mass of saturated solution sample = 2.150 g

-

Mass of residual NPGDGE after evaporation = 0.860 g

-

Mass of solvent = 2.150 g - 0.860 g = 1.290 g

-

Solubility = (0.860 g NPGDGE / 1.290 g solvent) * 100 = 66.7 g NPGDGE / 100 g solvent

Conclusion

This compound is a versatile reactive diluent whose performance is intrinsically linked to its solubility in organic solvents. Its amphiphilic molecular structure allows for broad compatibility with a wide range of solvent classes, from polar aprotic ketones and esters to aromatic hydrocarbons. While it exhibits limited solubility in highly nonpolar aliphatic hydrocarbons and water, its overall profile makes it suitable for numerous applications. For formulators requiring precise, reliable data, the provided isothermal shake-flask protocol offers a robust method for quantitatively determining the solubility of NPGDGE in any solvent system of interest, enabling the development of stable, homogeneous, and high-performance epoxy formulations.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-